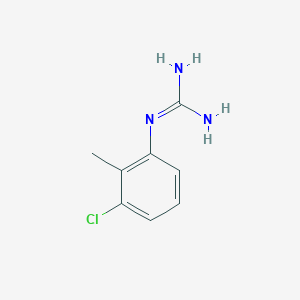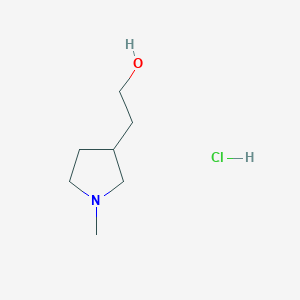
2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride typically involves the reaction of 1-methylpyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the nitrogen atom of the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Methylpyrrolidin-3-yl)ethanone.
Reduction: Formation of 2-(1-Methylpyrrolidin-3-yl)ethanamine.
Substitution: Formation of 2-(1-Methylpyrrolidin-3-yl)ethyl halides.
科学的研究の応用
2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions.
類似化合物との比較
Similar Compounds
2-(1-Methylpyrrolidin-3-yl)ethan-1-ol: The base form without the hydrochloride salt.
1-(2-Methylpyrrolidin-1-yl)ethan-1-one: A structurally similar compound with a ketone group.
®-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol: The enantiomer of the compound.
Uniqueness
2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous.
特性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC名 |
2-(1-methylpyrrolidin-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-4-2-7(6-8)3-5-9;/h7,9H,2-6H2,1H3;1H |
InChIキー |
AAIHKXBLUVNZAJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)CCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluorophenyl)methoxy]pyridin-3-amine](/img/structure/B13254135.png)
amine](/img/structure/B13254140.png)
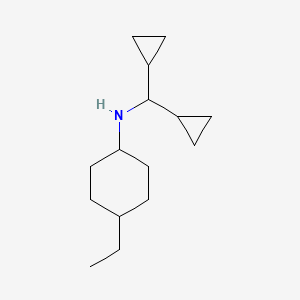
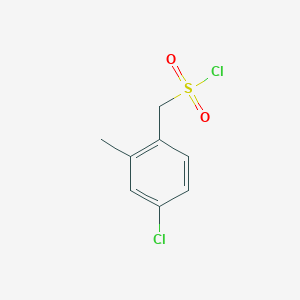
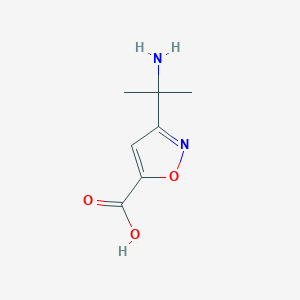
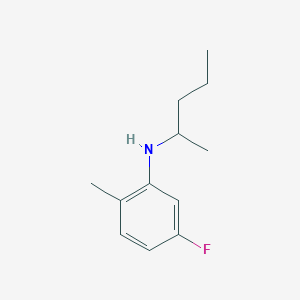
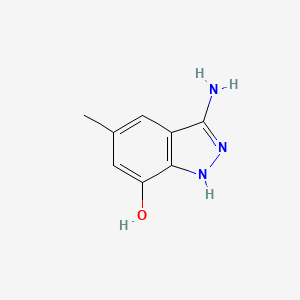

![1-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13254174.png)
![(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13254182.png)
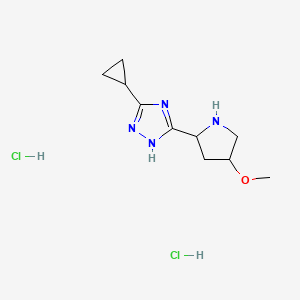

![2-[(1H-Imidazol-2-ylmethyl)amino]butan-1-ol](/img/structure/B13254198.png)
